2-Chloro-N,N-diethylethyl-d4-amine
Overview
Description
“2-Chloro-N,N-diethylethyl-d4-amine” is an organic compound used as a building block in organic synthesis . It is also known by other names such as “2-(Diethylamino)ethyl chloride hydrochloride” and "2-Chlorotriethylamine hydrochloride" . The compound has a CAS Number of 869-24-9 .
Molecular Structure Analysis
The linear formula of “2-Chloro-N,N-diethylethyl-d4-amine” is (C2H5)2NCH2CH2Cl · HCl . It has a molecular weight of 172.10 . The compound contains chlorine, nitrogen, and hydrogen atoms, which are arranged in a specific structure.Chemical Reactions Analysis
“2-Chloro-N,N-diethylethyl-d4-amine” is used as an alkylating reagent in various chemical reactions . For instance, it can be used in the synthesis of substituted oxindole derivatives, 1-substituted-5,6-dinitrobenzimidazoles, and thiophene-containing triarylmethane derivatives .Physical And Chemical Properties Analysis
The compound forms crystals and has a melting point of 208-210 °C . It has an assay of 99% .Scientific Research Applications
1. Soil Microbial Population and Biochemical Processes
2,4-Dichlorophenoxy acetate (2,4-D), which shares a structural similarity with 2-Chloro-N,N-diethylethyl-d4-amine, has been used in agriculture for decades. Research by Rai (1992) shows that long-term field applications of 2,4-D can significantly impact soil microbial populations and biochemical processes. This includes reductions in fungal, bacterial, and actinomycete populations, as well as in microbial biomass C and N.
2. Environmental Persistence and Dissipation
A study on the environmental behavior of 2,4-D, closely related to 2-Chloro-N,N-diethylethyl-d4-amine, indicated that the amine and ester forms of 2,4-D dissipate at equivalent rates in soil. This study by Wilson et al. (1997) is crucial for understanding the environmental impact of such compounds.
3. Synthesis of Deuterium-Labeled Analogs for Quantitative Analysis
The synthesis of deuterium-labeled analogs of cyclophosphamide, a process involving compounds structurally similar to 2-Chloro-N,N-diethylethyl-d4-amine, has been researched for quantitative analysis in human body fluids. This methodology, as described by Griggs & Jarman (1975), is pivotal for precise drug monitoring and pharmacokinetic studies.
4. Organic Reactions in Ionic Liquids
Research by Niedermaier et al. (2012) demonstrates the use of in situ X-ray photoelectron spectroscopy to monitor organic reactions involving compounds like 2-Chloro-N,N-diethylethyl-d4-amine in ionic liquids. This technique is valuable for understanding reaction mechanisms and element-specific changes.
5. Amination Kinetics in Polymer Chemistry
Studies such as those by Kawabe & Yanagita (1973) have explored the kinetics of amination reactions involving chloromethylated polystyrene and various amines, including structures similar to 2-Chloro-N,N-diethylethyl-d4-amine. This research contributes to the understanding of polymer modification and functionalization.
Safety And Hazards
properties
IUPAC Name |
2-chloro-1,1,2,2-tetradeuterio-N,N-diethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClN/c1-3-8(4-2)6-5-7/h3-6H2,1-2H3/i5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDNODNLFSHHCV-NZLXMSDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N,N-diethylethyl-d4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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